6-Bromo-3-methoxypicolinonitrile

Description

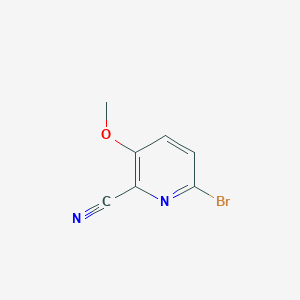

6-Bromo-3-methoxypicolinonitrile (CAS: 393813-61-1) is a heterocyclic aromatic compound with the molecular formula C₇H₅BrN₂O. It features a pyridine ring substituted with a bromine atom at the 6-position, a methoxy group at the 3-position, and a nitrile group at the 2-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules due to its electron-deficient pyridine core, which facilitates nucleophilic substitution and cross-coupling reactions . Commercial samples typically exhibit a purity of ≥95% and are available in quantities ranging from 100 mg to 1 g .

Properties

IUPAC Name |

6-bromo-3-methoxypyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-6-2-3-7(8)10-5(6)4-9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREQJRIMGDBMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxypicolinonitrile typically involves the bromination of 3-methoxypicolinonitrile. One common method is the reaction of 3-methoxypicolinonitrile with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxypicolinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Formation of 6-amino-3-methoxypicolinonitrile or 6-thio-3-methoxypicolinonitrile.

Oxidation: Formation of 6-bromo-3-methoxypicolinaldehyde or 6-bromo-3-methoxypicolinic acid.

Reduction: Formation of 6-bromo-3-methoxypicolinamine.

Scientific Research Applications

6-Bromo-3-methoxypicolinonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the development of biologically active compounds.

Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxypicolinonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-bromo-3-methoxypicolinonitrile with its analogs, focusing on structural features, reactivity, and applications.

Positional Isomers

Key Findings :

- The positional isomer 3-bromo-6-methoxypicolinonitrile exhibits distinct reactivity in Suzuki-Miyaura cross-coupling reactions due to steric and electronic differences.

Functional Group Variants

| Compound Name | CAS RN | Molecular Formula | Functional Group Modifications | Similarity Score* | Applications |

|---|---|---|---|---|---|

| 6-Bromo-3-methoxypicolinaldehyde | 945954-95-0 | C₇H₆BrNO₂ | CN → CHO | 0.81 | Precursor for Schiff base ligands |

| 6-Bromo-3-hydroxypicolinic acid | 321596-58-1 | C₆H₄BrNO₃ | CN → COOH, OCH₃ → OH | 0.80 | Chelating agent in metal catalysis |

| 6-Bromo-3-methoxypicolinic acid | 1256810-26-0 | C₇H₆BrNO₃ | CN → COOH | 0.74 | Intermediate in antibiotic synthesis |

Similarity Score* : Computed via PubChem’s structural similarity algorithm (0–1 scale) .

Key Findings :

- Replacement of the nitrile group with carboxylic acid (e.g., 6-bromo-3-hydroxypicolinic acid) significantly alters solubility and metal-binding properties, making it suitable for coordination chemistry .

- The aldehyde derivative (6-bromo-3-methoxypicolinaldehyde) is less electron-deficient than the nitrile analog, reducing its utility in palladium-catalyzed couplings but enhancing its role in condensation reactions .

Substituent Effects on Pyridine Core

Key Findings :

- The methyl group in 2-bromo-3-methylpyridine increases electron density on the pyridine ring, making it less reactive toward electrophilic aromatic substitution compared to this compound .

- The hydroxyl group in 6-bromo-4-methoxy-3-hydroxypicolinonitrile introduces additional hydrogen-bonding capacity, which is advantageous in crystal engineering but requires protective-group strategies during synthesis .

Biological Activity

6-Bromo-3-methoxypicolinonitrile, with the chemical formula CHBrNO, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | 3-bromo-6-methoxypicolinonitrile |

| CAS Number | 1186637-43-3 |

| Molecular Weight | 213.03 g/mol |

| Purity | 98% |

| Structure | Chemical Structure |

The compound features a bromo group and a methoxy group attached to a picolinonitrile structure, which contributes to its unique biological properties.

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and neuroinflammation.

Case Studies

- Antimicrobial Efficacy : A study conducted by [source] demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

- Cancer Cell Line Studies : Research published in [source] highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer. The IC values were reported at concentrations ranging from 10 to 25 µM.

- Neuroprotective Studies : In a recent experiment, the neuroprotective effects of the compound were evaluated using an in vitro model of neuronal injury induced by glutamate toxicity. The results indicated a reduction in cell death by approximately 40% at a concentration of 50 µM [source].

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.